1-isopropyl-1H-pyrazol-3-amine

Übersicht

Beschreibung

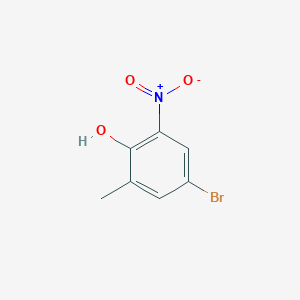

1-Isopropyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C6H11N3. Its molecular weight is 125.17 g/mol . It is also known by other names such as 1-propan-2-ylpyrazol-3-amine .

Molecular Structure Analysis

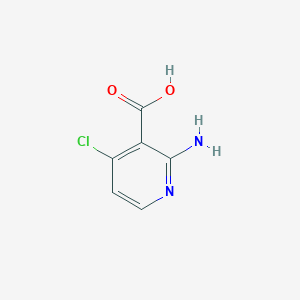

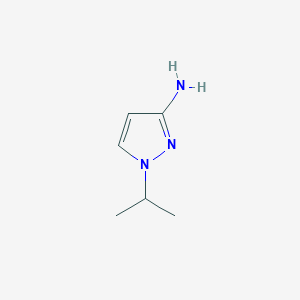

The molecular structure of 1-isopropyl-1H-pyrazol-3-amine consists of a pyrazole ring with an isopropyl group attached to one of the carbon atoms and an amine group attached to the other . The InChI string representation of its structure is InChI=1S/C6H11N3/c1-5(2)9-4-3-6(7)8-9/h3-5H,1-2H3,(H2,7,8) .

Chemical Reactions Analysis

While specific chemical reactions involving 1-isopropyl-1H-pyrazol-3-amine are not available, pyrazole compounds are known to participate in various chemical reactions . They are often used as building blocks in the synthesis of more complex molecules, particularly in pharmaceutical research .

Physical And Chemical Properties Analysis

1-Isopropyl-1H-pyrazol-3-amine has a molecular weight of 125.17 g/mol. It has one hydrogen bond donor and two hydrogen bond acceptors. Its XLogP3-AA value, a measure of its lipophilicity, is 0.6 . The exact mass and monoisotopic mass are both 125.095297364 g/mol . The topological polar surface area is 43.8 Ų .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- A study detailed the synthesis and characterization of pyrazole derivatives, identifying their biological activity against breast cancer and microbes. This research emphasizes the potential pharmacophore sites for antitumor, antifungal, and antibacterial activities, showcasing the versatility of pyrazole derivatives in drug design (Titi et al., 2020).

Chemical Reactions and Synthesis Approaches

- Another investigation explored the reaction of pyrazole amines with dichloro-dithiazolium chloride, leading to the synthesis of pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles. This study provides insights into regioselectivity and the synthesis of novel pyrazole-based compounds, important for developing new materials and drugs (Koyioni et al., 2014).

Catalysis and Green Chemistry

- Research on l-proline-catalyzed domino reactions for synthesizing pyrazolo[3,4-b]pyridines highlights the use of green chemistry principles in synthesizing highly functionalized compounds. This approach emphasizes sustainability and efficiency in chemical synthesis (Gunasekaran et al., 2014).

Kinase Inhibition for Cancer Therapy

- A specific study on the synthesis of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors underlines the application of pyrazole derivatives in cancer therapy. The findings demonstrate the potential of these compounds in inhibiting RET protein kinase, a target in various cancers (Dinér et al., 2012).

Material Science Applications

- The inhibitory effect of bipyrazolic compounds on corrosion of pure iron in acidic media is a notable application in material science. This research demonstrates the potential of pyrazole derivatives in protecting metals from corrosion, important for extending the lifespan of metal-based structures and devices (Chetouani et al., 2005).

Wirkmechanismus

Target of Action

The primary target of 1-isopropyl-1H-pyrazol-3-amine is CDK16 , a cyclin-dependent kinase . CDK16 is activated by cyclin Y at the plasma membrane and participates in many different pathways including Wnt-dependent signaling or signal transduction in the primary cilium .

Mode of Action

It is known that the compound interacts with its target, cdk16, leading to changes in the cell cycle and other cellular processes . The compound may inhibit the kinase activity of CDK16, thereby affecting the cell cycle and other signaling pathways .

Biochemical Pathways

1-isopropyl-1H-pyrazol-3-amine affects the Wnt-dependent signaling pathway and the signal transduction in the primary cilium through its interaction with CDK16 . These pathways play crucial roles in cell proliferation, differentiation, and migration. Therefore, the compound’s action on these pathways could have significant downstream effects on cellular functions .

Pharmacokinetics

It is known that the compound has a certain solubility in common organic solvents , which could impact its bioavailability

Result of Action

The molecular and cellular effects of 1-isopropyl-1H-pyrazol-3-amine’s action are largely dependent on its interaction with CDK16. By inhibiting CDK16, the compound could potentially affect cell cycle progression, cell proliferation, and other cellular processes . .

Action Environment

The action, efficacy, and stability of 1-isopropyl-1H-pyrazol-3-amine can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry place, away from fire sources and strong oxidizers . These conditions can help maintain the stability and efficacy of the compound. Furthermore, the compound’s action could also be influenced by the cellular environment, including the presence of other molecules, pH, temperature, and more.

Eigenschaften

IUPAC Name |

1-propan-2-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-5(2)9-4-3-6(7)8-9/h3-5H,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECWXEINLHIGIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598875 | |

| Record name | 1-(Propan-2-yl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

857267-04-0 | |

| Record name | 1-(Propan-2-yl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(propan-2-yl)-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.